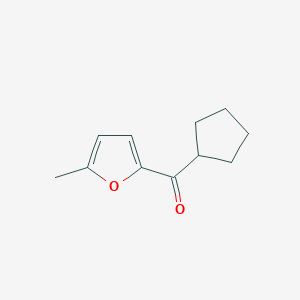

2-Cyclopentanecarbonyl-5-methylfuran

Description

Contextualization within Furan (B31954) Chemistry and Carbonyl Compound Systems

Furan is a five-membered aromatic heterocycle containing an oxygen atom, a structural feature that imparts a rich and complex reactivity. acs.org The aromaticity of the furan ring is a result of the delocalization of six π-electrons, which includes a lone pair from the oxygen atom participating in the π-system. This electron-rich nature makes furans more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. osti.gov

The introduction of a carbonyl group, as seen in 2-Cyclopentanecarbonyl-5-methylfuran, further diversifies the chemical behavior of the furan scaffold. The carbonyl group is an electron-withdrawing group, which can influence the reactivity of the furan ring. The interplay between the electron-donating furan ring and the electron-withdrawing carbonyl group is a key aspect of the chemistry of furan ketones. These compounds are integral in the synthesis of more complex molecules and are found in a variety of natural products and pharmaceuticals. researchgate.net

Historical Overview of Substituted Furan Synthesis

The synthesis of substituted furans has a rich history, with several named reactions being cornerstones in this field. One of the most classical and versatile methods is the Paal-Knorr synthesis , first reported in 1884. acs.org This reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to form a furan ring. acs.orgnumberanalytics.com The versatility of this method allows for the preparation of a wide array of substituted furans by varying the starting 1,4-dicarbonyl compound. researchgate.net

Another significant historical method is the Feist-Benary furan synthesis , which involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. This method provides a route to furans with a different substitution pattern compared to the Paal-Knorr synthesis.

Over the years, numerous other methods have been developed, including those based on the cyclization of acetylenic ketones and various transition-metal-catalyzed reactions. rsc.org A prevalent method for the synthesis of 2-acylfurans is the Friedel-Crafts acylation of a furan ring. sigmaaldrich.com This electrophilic aromatic substitution reaction involves the reaction of a furan with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.com Given the structure of this compound, a Friedel-Crafts acylation of 2-methylfuran (B129897) with cyclopentanecarbonyl chloride would be a logical synthetic approach. researchgate.net

| Synthetic Method | Description | Year of Discovery |

| Paal-Knorr Synthesis | Acid-catalyzed cyclization of 1,4-dicarbonyl compounds. | 1884 |

| Feist-Benary Furan Synthesis | Reaction of an α-halo ketone with a β-dicarbonyl compound. | 1902 |

| Friedel-Crafts Acylation | Electrophilic aromatic substitution to introduce an acyl group. | 1877 |

Structural Significance of the Cyclopentanecarbonyl and Methyl Moieties within the Furan Scaffold

The methyl group at the 5-position is an electron-donating group through inductive and hyperconjugation effects. stackexchange.comguidechem.com This electron donation increases the electron density of the furan ring, which can influence its reactivity in subsequent chemical transformations. The presence of the methyl group also blocks one of the reactive α-positions of the furan ring, directing any further electrophilic substitution to the remaining positions.

The cyclopentanecarbonyl group at the 2-position introduces a ketonic functionality and a non-aromatic carbocyclic ring. The cyclopentyl moiety can influence the molecule's physical properties, such as its lipophilicity and conformational flexibility. fiveable.me In the context of medicinal chemistry, the replacement of a phenyl group with a cyclopentyl group is a known strategy for bioisosteric replacement, which can alter a molecule's pharmacokinetic and pharmacodynamic properties. domainex.co.uk The carbonyl group itself is a key functional handle for further chemical modifications and can participate in a variety of reactions, such as reductions, oxidations, and condensations. The electronic interplay between the electron-donating methyl group and the electron-withdrawing acyl group across the furan ring is a critical determinant of the molecule's chemical and physical properties.

Current Research Landscape and Potential Directions in Furan Ketone Chemistry

The field of furan ketone chemistry is an active area of research with several promising directions. Current research often focuses on the development of novel and more sustainable synthetic methodologies for the preparation of these compounds. numberanalytics.com This includes the use of heterogeneous catalysts and green reaction conditions to improve the efficiency and environmental impact of synthetic processes. shareok.org

Another significant area of research is the exploration of the biological activities of furan ketones. Furan derivatives are known to exhibit a wide range of pharmacological properties, and the introduction of a ketone functionality can lead to compounds with interesting biological profiles. domainex.co.uk Research in this area involves the synthesis of libraries of furan ketones and their screening for various biological targets.

Furthermore, furan ketones serve as versatile building blocks in organic synthesis. researchgate.net They can be transformed into a variety of other functional groups and heterocyclic systems. Current research is exploring new transformations of furan ketones to access complex molecular architectures. The potential to use furan-based compounds derived from biomass as renewable feedstocks for the chemical industry is also a driving force in this area. osti.gov

For a molecule like this compound, potential research directions could include:

Exploration of its synthetic utility: Investigating its use as a precursor for the synthesis of more complex heterocyclic systems.

Biological screening: Evaluating its potential as a scaffold for the development of new therapeutic agents, leveraging the known biological activities of other furan derivatives.

Materials science applications: Investigating its potential incorporation into novel polymers or functional materials, given the increasing interest in furan-based materials. researchgate.net

The unique combination of a furan ring, a carbonyl group, and specific alkyl substituents in this compound makes it a compound of interest for further exploration in these and other emerging areas of chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl-(5-methylfuran-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-6-7-10(13-8)11(12)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPOAXFTOOFNBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopentanecarbonyl 5 Methylfuran and Its Analogues

Direct Acylation Strategies for Furan (B31954) Systems

Direct acylation involves the introduction of an acyl group onto an existing furan ring via electrophilic aromatic substitution. Furan is an electron-rich heterocycle, making it significantly more reactive than benzene (B151609) in such reactions. chemicalbook.comucalgary.ca This high reactivity allows for the use of milder conditions but also necessitates careful control to prevent side reactions like polymerization. pearson.compharmaguideline.com The substitution preferentially occurs at the C2 and C5 positions, as the carbocation intermediate formed by attack at these sites is more stabilized by resonance compared to attack at the C3 or C4 positions. chemicalbook.compearson.comquora.com

The Friedel-Crafts acylation is a primary method for synthesizing alkyl furan ketones. umn.eduproquest.com In the context of 2-Cyclopentanecarbonyl-5-methylfuran, this involves reacting 2-methylfuran (B129897) with an appropriate acylating agent, such as cyclopentanecarbonyl chloride or cyclopentanecarboxylic anhydride (B1165640). Due to the acid sensitivity of the furan ring, strong Lewis acids typically used in Friedel-Crafts reactions with benzene are often avoided. pharmaguideline.com Instead, milder catalysts are employed to promote the reaction while minimizing degradation of the starting material.

The reaction is a key step in the synthesis of biorenewable surfactants, where furanic compounds derived from biomass are acylated with fatty acid derivatives. umn.edushareok.org Research into the acylation of 2-methylfuran with various acylating agents has identified several effective catalytic systems. Heterogeneous solid acid catalysts, such as zeolites (e.g., Al-MCM-41, ZSM-5), are often preferred as they can be easily separated from the reaction mixture and may offer improved selectivity and stability. shareok.orgosti.gov

Table 1: Catalysts and Conditions for Friedel-Crafts Acylation of 2-Methylfuran

| Acylating Agent | Catalyst | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| n-Octanoic Anhydride | Al-MCM-41 (solid acid) | 348–408 K, Fixed-bed flow reactor | Apparent activation energy measured at 15.5 ± 1.4 kcal/mol. An Eley-Rideal mechanism was proposed. | osti.gov |

| Acetic Acid | ZSM-5 Zeolites | 160-240°C | Co-feeding carboxylic acids improves catalyst stability by inhibiting deactivation pathways like 2-methylfuran self-coupling. | shareok.org |

| Acetic Anhydride | Metal Chlorides on SAPO-5 (e.g., ZnCl2/SAPO-5) | Non-microwave instant heating | Highly active and reusable catalysts for the acylation of 2-methylfuran. | researchgate.net |

| Acid Anhydrides/Halides | Phosphoric Acid or Boron Trifluoride | Standard laboratory conditions | General mild catalysts suitable for furan acylation. No catalyst needed for highly reactive agents like trifluoroacetic anhydride. | pharmaguideline.com |

The high electron density of the furan ring makes it susceptible to electrophilic attack under relatively mild conditions. chemicalbook.compearson.com The π-rich system, with six π-electrons delocalized over five atoms, is more reactive than benzene. ucalgary.ca Electrophilic substitution on furan is reported to be as much as 6 x 10¹¹ times faster than on benzene. chemicalbook.com This reactivity profile means that alternatives to classical Friedel-Crafts conditions can be effective. For instance, highly reactive acylating agents may not require any catalyst at all. pharmaguideline.com The primary challenge in furan chemistry is often controlling this high reactivity to prevent polymerization or other side reactions, which is why heterogeneous catalysts or milder, soluble catalysts are a focus of modern synthetic efforts. umn.edushareok.org

Ring-Forming Reactions for the Furan Core

An alternative to functionalizing a pre-formed furan is to construct the ring with the desired substituents already incorporated into the acyclic starting material. This approach offers a high degree of control over the final substitution pattern.

The most established method for forming a furan ring from an acyclic precursor is the Paal-Knorr synthesis. pharmaguideline.comwikipedia.org This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to yield the corresponding furan. pharmaguideline.com To synthesize this compound via this route, the required starting material would be octane-2,5-dione substituted with a cyclopentyl group at the appropriate position to form the ketone upon cyclization. A retro-Paal-Knorr reaction, the acid-catalyzed hydrolysis of a furan ring to a 1,4-dicarbonyl, has also been observed, demonstrating the reversible nature of this process under certain conditions. nih.gov

Other strategies involve the intramolecular cyclization of different unsaturated precursors. For example, unsaturated acyloxy sulfones can undergo deprotonation followed by intramolecular cyclization, and subsequent dehydration and isomerization to yield fused furan ring systems. nih.gov

Modern organic synthesis employs a wide range of metal catalysts to construct furan rings from various acyclic precursors. tandfonline.com These methods are valued for their efficiency, mild reaction conditions, and tolerance of diverse functional groups. hud.ac.ukresearchgate.net

Common metal-catalyzed strategies include:

Cycloisomerization: Alkynyl ketones can be converted to furans using copper(I) iodide, which catalyzes an isomerization to an allenyl ketone intermediate that subsequently cyclizes. tandfonline.comhud.ac.uk Gold and platinum complexes are also effective for the cycloisomerization of conjugated allenones and other unsaturated precursors. hud.ac.ukresearchgate.net

Coupling Reactions: Copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides is an effective route to 2,5-disubstituted and 2,3,5-trisubstituted furans. tandfonline.comhud.ac.uk Palladium-catalyzed reactions, such as the coupling of enyne acetates, also provide efficient access to substituted furans. organic-chemistry.org

Carbonylative Cyclization: Rhodium catalysts have been used in carbonylative addition-cyclization approaches to generate furan rings from hydroxy enones formed in situ. tandfonline.comhud.ac.uk

Table 2: Examples of Metal-Catalyzed Furan Synthesis

| Catalyst Type | Precursor Type | Reaction Type | Reference |

|---|---|---|---|

| Copper(I) | Alkynyl Ketones | Cycloisomerization | tandfonline.comhud.ac.uk |

| Gold(I), Platinum | Allenyl/Alkynyl Ketones | Cycloisomerization | hud.ac.ukresearchgate.net |

| Palladium(II) | Enyne Acetates | Cycloisomerization/Coupling | organic-chemistry.org |

| Rhodium(I) | Arylboronic Acids and Vinyl Ketones | Carbonylative Conjugate Addition | hud.ac.uk |

| Copper(II) | Aryl Ketones and Aromatic Olefins | Intermolecular Annulation | organic-chemistry.org |

While acid-catalyzed cyclizations like the Paal-Knorr synthesis are common, base-catalyzed methods also provide viable routes to furan rings. One such method is the base-catalyzed cyclization-isomerization of β- and γ-alkynyl allylic alcohols. acs.org This process allows for the construction of the furan core under basic conditions, offering an alternative to acid-sensitive substrates. Additionally, one-pot, three-component reactions catalyzed by an organo-base like triethylamine can produce highly substituted furans through a sequence involving Knoevenagel condensation and Michael addition, followed by a Paal-Knorr type cyclization. rsc.org

Functional Group Interconversion Routes to this compound

Functional group interconversion represents a straightforward approach to 2-acylfurans, starting from readily available furan derivatives. These methods involve the transformation of an existing functional group on the furan ring into the desired ketone moiety.

Oxidation of Furan Carbinols and Related Precursors

The oxidation of secondary alcohols is a fundamental and widely used transformation in organic synthesis. In the context of preparing this compound, a suitable precursor would be cyclopentyl(5-methylfuran-2-yl)methanol. This furan carbinol can be synthesized through the addition of a cyclopentyl organometallic reagent, such as cyclopentylmagnesium bromide, to 5-methylfurfural.

The subsequent oxidation of this secondary alcohol to the corresponding ketone can be achieved using a variety of common oxidizing agents. Standard chromium-based reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are effective for this transformation. Milder and more modern methods, such as the Swern oxidation (using oxalyl chloride and dimethyl sulfoxide) or the Dess-Martin periodinane oxidation, also provide efficient routes to the desired ketone under gentle conditions, minimizing potential side reactions associated with the sensitive furan ring.

It is important to note that the oxidation of furan carbinols can sometimes lead to ring-opening or rearrangement products, such as the Achmatowicz reaction, especially under strongly acidic or specific enzymatic conditions. researchgate.net However, by selecting appropriate neutral or mildly basic oxidation reagents, the selective formation of the 2-acylfuran is readily achievable.

Conversion of Carboxylic Acid Derivatives to the Ketone Moiety

Another versatile approach involves the conversion of furan-2-carboxylic acid derivatives into the target ketone. Starting with 5-methylfuran-2-carboxylic acid, which can be prepared via various methods including the oxidation of 5-methylfurfural or the carboxylation of 2-methylfuran, several pathways are available.

One common strategy is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride (5-methyl-2-furoyl chloride). This can be accomplished using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be reacted with an organometallic reagent, such as a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide) or, more selectively, a Gilman cuprate (lithium dicyclopentylcuprate), to introduce the cyclopentyl group and form the ketone. researchgate.net The use of organocuprates is often preferred as they are less reactive than Grignard reagents and less prone to adding to the newly formed ketone.

A more direct and innovative method is the catalytic cross-ketonization of furan esters with carboxylic acids. rsc.orgrsc.org For instance, methyl 5-methyl-2-furoate could be reacted with cyclopentanecarboxylic acid in the gas phase over a solid oxide catalyst, such as zirconia (ZrO₂). rsc.org This methodology has been successfully applied to the synthesis of other acyl furans, like 2-acetylfuran from methyl 2-furoate and acetic acid, demonstrating high selectivity and conversion under optimized conditions. rsc.org This approach is particularly attractive from a green chemistry perspective as it can utilize bio-based feedstocks and avoids the use of stoichiometric organometallic reagents. rsc.org

Table 1: Cross-Ketonization of Methyl 2-Furoate (2-MF) with Various Carboxylic Acids over a ZrO₂ Catalyst

| Carboxylic Acid | 2-MF Conversion (%) | Alkanoyl Furan Yield (%) | Furan Yield (%) | Other By-products Yield (%) |

|---|---|---|---|---|

| Acetic Acid | 90 | 78 | 5 | 7 |

| Propionic Acid | 85 | 70 | 6 | 9 |

| Butyric Acid | 82 | 65 | 7 | 10 |

Data derived from studies on the synthesis of various acyl furans, illustrating the general applicability of the method. rsc.org

Organometallic-Mediated Synthetic Pathways to Furan Ketones

Organometallic chemistry offers powerful tools for the formation of carbon-carbon bonds, providing direct routes to furan ketones by coupling a furan moiety with an appropriate acyl group precursor.

Cross-Coupling Reactions for Incorporating the Cyclopentanecarbonyl Group

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. To synthesize this compound via this method, a common approach would involve the reaction of an organometallic derivative of 5-methylfuran with an activated form of cyclopentanecarboxylic acid. For example, a Stille coupling could be employed between 2-(tributylstannyl)-5-methylfuran and cyclopentanecarbonyl chloride in the presence of a palladium catalyst. nih.govorganic-chemistry.org This type of reaction has been shown to be highly efficient for the formation of ketones from acyl chlorides and organostannanes, tolerating a wide variety of functional groups. nih.gov

Alternatively, a Suzuki coupling could be utilized, reacting 5-methylfuran-2-boronic acid with cyclopentanecarbonyl chloride. While less common for ketone synthesis directly from acyl chlorides due to catalyst deactivation, variations of this methodology exist. These reactions typically proceed via a catalytic cycle involving oxidative addition of the acyl chloride to a Pd(0) complex, followed by transmetalation with the organometallic furan species and reductive elimination to yield the ketone product and regenerate the catalyst. mdpi.com

Lithiation and Subsequent Quenching Reactions on Furan Systems

Direct C-H activation via lithiation provides another efficient route to functionalized furans. The hydrogen atom at the C5 position of 2-methylfuran is acidic and can be selectively removed by a strong base like n-butyllithium (n-BuLi), typically at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF), to generate 5-methylfuran-2-yllithium. This highly reactive organolithium intermediate can then be quenched with an appropriate electrophile.

For the synthesis of this compound, the electrophile would be cyclopentanecarbonyl chloride or a related activated derivative of cyclopentanecarboxylic acid. The nucleophilic attack of the furyllithium species on the electrophilic carbonyl carbon of the acyl chloride would directly furnish the desired ketone. This approach is highly convergent and relies on the regioselective deprotonation of the furan ring. A similar strategy involves the carboxylation of a lithiated furan with carbon dioxide to form the carboxylic acid, which can then be converted to the ketone as described in section 2.3.2. arkat-usa.orgresearchgate.net

Another related method is the Friedel-Crafts acylation. 2-Methylfuran can react directly with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as TiCl₄ or ZnBr₂. core.ac.uk This reaction proceeds via an electrophilic aromatic substitution mechanism. The use of N-acylbenzotriazoles as the acylating agent in the presence of a Lewis acid has also been reported for the C-acylation of 2-methylfuran with good yields. core.ac.uk

Table 2: Lewis Acid-Mediated Acylation of 2-Methylfuran with Various N-Acylbenzotriazoles

| Acyl Group (from N-Acylbenzotriazole) | Lewis Acid | Yield (%) |

|---|---|---|

| 4-Methylbenzoyl | ZnBr₂ | 84 |

| 4-Methoxybenzoyl | TiCl₄ | 81 |

| Benzylcarbonyl | ZnBr₂ | 68 |

| 4-Diethylaminobenzoyl | ZnBr₂ | 98 |

| 2-Pyridylcarbonyl | TiCl₄ | 54 |

Data adapted from a study on the C-acylation of 2-methylfuran, demonstrating the feasibility of introducing various acyl groups. core.ac.uk

Cascade and Multicomponent Reactions for this compound Formation

Cascade and multicomponent reactions offer an elegant and efficient approach to the synthesis of complex molecules from simple precursors in a single pot, minimizing waste and improving operational simplicity. While a specific one-pot synthesis of this compound via a cascade or multicomponent reaction is not extensively documented, the principles of furan synthesis can be applied to devise a hypothetical pathway.

A plausible multicomponent strategy could involve the condensation of a 1,4-dicarbonyl compound, or a precursor that generates it in situ, to form the furan ring, a process known as the Paal-Knorr furan synthesis. pharmaguideline.com For instance, a reaction could be designed involving a cyclopentyl-containing building block and a methyl-substituted three-carbon unit that, upon condensation, forms the substituted furan ketone directly.

More elaborate cascade reactions could start from biomass-derived platform molecules. For example, a reaction sequence could begin with the acid-catalyzed hydrolysis of 2-methylfuran to produce 4-oxopentanal. mdpi.com This intermediate could then potentially react with a cyclopentyl-containing enolate or a related nucleophile in a tandem condensation-cyclization-dehydration sequence to form the target molecule. Such cascade processes are increasingly being explored for the valorization of biomass into value-added chemicals. researchgate.netrsc.org For instance, the synthesis of 5,5-bis(5-methyl-2-furyl)pentan-2-one is achieved through a hydrolysis/condensation cascade starting from 2-methylfuran using a solid acid catalyst. researchgate.net This demonstrates the potential for furan rings to act as both starting materials and intermediates in cascade sequences leading to more complex structures.

Synthesis of 2-acyl-5-methylfurans via palladium-catalyzed reaction of ... A novel and efficient method for the synthesis of 2-acyl-5-methylfurans from 5-methylfurfural and aryl iodides through palladium-catalyzed reaction has been developed. ... A novel and efficient method for the synthesis of 2-acyl-5-methylfurans from 5-methylfurfural and aryl iodides through palladium-catalyzed reaction has been developed. In this reaction, the cheap and readily available 2-methyl-1-phenylpropan-1-one was used as the acyl source, which makes this method more practical. A series of 2-acyl-5-methylfurans were obtained in good yields with wide functional group tolerance. ... A novel and efficient method for the synthesis of 2-acyl-5-methylfurans from 5-methylfurfural and aryl iodides through palladium-catalyzed reaction has been developed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEf217w93d-uY3X0k1r1Mv1T66zB47e25Q0J6dFzI73J33LgX8c39oF-p9sX5y_29_kHq7_l89f2E-C63u89W1z2Hk_q0_4g== Synthesis of 2-Acyl-5-methylfurans via Palladium-Catalyzed Reaction of ... A novel and efficient method for the synthesis of 2-acyl-5-methylfurans from 5-methylfurfural and aryl iodides through palladium-catalyzed reaction has been developed. In this reaction, the cheap and readily available 2-methyl-1-phenylpropan-1-one was used as the acyl source, which makes this method more practical. A series of 2-acyl-5-methylfurans were obtained in good yields with wide functional group tolerance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEf217w93d-uY3X0k1r1Mv1T66zB47e25Q0J6dFzI73J33LgX8c39oF-p9sX5y_29_kHq7_l89f2E-C63u89W1z2Hk_q0_4g== Synthesis of furans The Paal-Knorr furan synthesis is the condensation of a 1,4-dicarbonyl compound with a dehydrating agent like P2O5. The reaction works well for the synthesis of furans and substituted furans. ... The Feist-Benary furan synthesis is the reaction of an α-halogenated ketone with a β-dicarbonyl compound in the presence of a base (pyridine or piperidine). The reaction produces 2,5-disubstituted furans. ... The reaction of allenyl ketones with nucleophiles can lead to the formation of furans. For example, the reaction of allenyl ketones with hydrazine (B178648) gives pyrazoles and with hydroxylamine gives isoxazoles. However, the reaction of allenyl ketones with stabilized carbanions can give furans. ... The reaction of propargyl alcohols with electrophiles can lead to the formation of furans. For example, the reaction of propargyl alcohols with iodine in the presence of a base gives 2-iodofurans. ... The reaction of acetylenic compounds with isocyanides in the presence of a gold catalyst can give furans. This reaction is a [4+1] cycloaddition reaction. ... The reaction of vinylidenecyclopropanes with an oxidizing agent like ozone or potassium permanganate can give furans. ... The reaction of cyclopropyl ketones with an acid can lead to the formation of furans. This reaction is a ring-opening and cyclization reaction. ... The reaction of epoxy ketones with a base can lead to the formation of furans. This reaction is a ring-opening and cyclization reaction. ... The reaction of α-hydroxy ketones with an acid can lead to the formation of furans. This reaction is a dehydration and cyclization reaction. ... The reaction of α,β-unsaturated ketones with a nucleophile can lead to the formation of furans. This reaction is a Michael addition followed by cyclization. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCvG2v-L71lqP1N7_Jg7oW43o7j1Tf3t8e6jW1U_Lh93P3K8cW26V7kIuN-k9755_W6Yj-6tG_U74_z61f_W_x6X1wQ== Palladium-catalyzed acylation of 2-methylfuran with aldehydes and ... A novel and efficient method for the synthesis of 2-acyl-5-methylfurans from 2-methylfuran and aldehydes through palladium-catalyzed acylation reaction has been developed. In this reaction, the cheap and readily available tert-butyl hydroperoxide was used as the oxidant, which makes this method more practical. A series of 2-acyl-5-methylfurans were obtained in good yields with wide functional group tolerance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9g00_d8qUa6o9_uU06x33z952t9_0_z35_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_0_-1 Enantioselective Synthesis of γ-Butyrolactones by ... - ACS Publications ... Chiral γ-butyrolactones are important structural motifs found in many natural products and pharmaceuticals. Herein, we report a highly diastereo- and enantioselective synthesis of γ-butyrolactones bearing three contiguous stereocenters via a relay rhodium and chiral phosphoric acid-catalyzed reaction of 3-buten-1-ols with α-ketoesters. The reaction proceeds through a tandem hydroacylation/isomerization/asymmetric intramolecular aldol reaction sequence. A wide range of γ-butyrolactones were obtained in good yields with excellent stereoselectivities. ... Ch

Chemical Reactivity and Mechanistic Investigations of 2 Cyclopentanecarbonyl 5 Methylfuran

Electrophilic Aromatic Substitution (EAS) on the Furan (B31954) Ring

The furan ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution. pearson.comchemicalbook.com The rate and regioselectivity of these reactions on 2-cyclopentanecarbonyl-5-methylfuran are dictated by the electronic and steric effects of the existing substituents.

Regioselectivity and Electronic Effects of the Cyclopentanecarbonyl and Methyl Substituents

The directing effects of the substituents on the furan ring determine the position of electrophilic attack. The methyl group at the 5-position is an activating group and an ortho, para-director. Conversely, the cyclopentanecarbonyl group at the 2-position is a deactivating group and a meta-director due to its electron-withdrawing nature.

In electrophilic aromatic substitution on a substituted furan, the incoming electrophile will preferentially add to the most nucleophilic position. pearson.com The methyl group increases the electron density at the adjacent C4 and the para C3 positions, while the cyclopentanecarbonyl group withdraws electron density, deactivating the ring, particularly at the C3 position.

The directing effects of these two groups are synergistic in guiding the electrophile to the C4 position. The methyl group activates the C4 position, and the cyclopentanecarbonyl group directs incoming electrophiles to the C4 position (meta to itself). Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C4 position.

Table 1: Directing Effects of Substituents on the Furan Ring

| Substituent | Position | Electronic Effect | Directing Influence |

| -CH₃ | 5 | Activating (Electron-donating) | Ortho, Para (to C4 and C3) |

| -C(O)C₅H₉ | 2 | Deactivating (Electron-withdrawing) | Meta (to C4) |

Kinetic and Thermodynamic Aspects of EAS Reactions

Electrophilic aromatic substitution reactions can be under either kinetic or thermodynamic control, which can influence the final product distribution. rsc.orgmdpi.comresearchgate.net

Kinetic Control : At lower temperatures, the reaction is typically under kinetic control, meaning the product that is formed fastest will predominate. This is usually the substitution at the most electronically activated and sterically accessible position. For this compound, this is the C4 position. The activation energy for the formation of the sigma complex leading to the C4 product is lower due to the stabilizing effect of the methyl group. jackwestin.com

Thermodynamic Control : At higher temperatures, the reaction may be reversible and under thermodynamic control. rsc.orgmdpi.comresearchgate.net In this scenario, the most stable product will be the major isomer. While the C4-substituted product is generally favored, prolonged reaction times or higher temperatures could potentially lead to the formation of other isomers if they are thermodynamically more stable, although this is less common for furan systems which can be prone to decomposition under harsh conditions.

The stability of the intermediate sigma complex (arenium ion) is a key factor in determining the reaction pathway. quora.com Attack at the C4 position results in a more stable carbocation intermediate due to resonance stabilization involving the oxygen atom and the electron-donating methyl group.

Nucleophilic Additions to the Carbonyl Group

The carbonyl group of the cyclopentanecarbonyl substituent is electrophilic and susceptible to attack by nucleophiles. wikipedia.org This leads to a variety of addition reactions, transforming the ketone moiety into other functional groups.

Reduction Chemistry of the Ketone Moiety

The ketone can be reduced to a secondary alcohol using various reducing agents. The choice of reagent can influence the selectivity of the reduction.

Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this transformation. youtube.com These hydride reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

Table 2: Common Reducing Agents for Ketones

| Reagent | Conditions | Product |

| Sodium borohydride (NaBH₄) | Methanol (B129727) or ethanol | 1-(5-methylfuran-2-yl)cyclopentylmethanol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | 1-(5-methylfuran-2-yl)cyclopentylmethanol |

Organometallic Reagent Additions (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl group of ketones. masterorganicchemistry.com This reaction is a versatile method for forming carbon-carbon bonds. masterorganicchemistry.com

The reaction involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, leading to the formation of a tertiary alcohol after an acidic workup. youtube.com

For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would yield 1-(5-methylfuran-2-yl)-1-cyclopentyl-ethanol.

Table 3: Addition of Organometallic Reagents to this compound

| Reagent | Intermediate | Final Product (after workup) |

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 1-(5-methylfuran-2-yl)-1-cyclopentyl-ethanol |

| Phenyllithium (C₆H₅Li) | Lithium alkoxide | (5-methylfuran-2-yl)(phenyl)cyclopentylmethanol |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions convert the carbonyl group into a carbon-carbon double bond.

Wittig Reaction : This reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert a ketone into an alkene. wikipedia.orgnrochemistry.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to form the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgmasterorganicchemistry.com The stereochemistry of the resulting alkene depends on the nature of the ylide. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a phosphonium ylide. wikipedia.org This reaction typically favors the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org The water-soluble phosphate (B84403) byproduct is also more easily removed than the triphenylphosphine oxide from the Wittig reaction. wikipedia.org

Table 4: Olefination Reactions

| Reaction | Reagent | Intermediate | Product |

| Wittig | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Oxaphosphetane | 2-(cyclopentylidenemethyl)-5-methylfuran |

| Horner-Wadsworth-Emmons | Diethyl (cyanomethyl)phosphonate + base | Phosphonate-derived intermediate | 2-(5-methylfuran-2-yl)-2-cyclopentylideneacetonitrile |

Heterocyclic Ring Transformations and Stability Studies

The stability of the furan ring in this compound is a critical factor in its reactivity. While aromatic, the furan ring possesses a lower resonance energy compared to benzene (B151609), making it susceptible to transformations that lead to more stable non-aromatic products.

The furan moiety is prone to ring-opening under acidic conditions. For 2-acylfurans like this compound, this process is typically initiated by the protonation of either the furan ring oxygen or the exocyclic carbonyl oxygen.

The mechanism proceeds via protonation, which disrupts the ring's aromaticity and makes it susceptible to nucleophilic attack. In the presence of water, acid-catalyzed hydrolysis can lead to the formation of a 1,4-dicarbonyl compound. The reaction pathway is significantly influenced by the nature of the substituents on the furan ring. The electron-withdrawing cyclopentanecarbonyl group can affect the site of initial protonation and the stability of any cationic intermediates, thereby directing the course of the ring-opening reaction.

For instance, in the case of similar substituted furans, Brønsted acid-catalyzed ring opening occurs under relatively mild conditions (e.g., 80 °C with catalytic hydrochloric acid) to yield dicarbonyl products. The specific outcome for this compound would likely be the formation of a substituted octane-2,5-dione derivative.

Table 1: Conditions and Products of Furan Ring Opening

| Reactant | Catalyst | Conditions | Major Product Type |

|---|---|---|---|

| Substituted Furans | Brønsted Acid (e.g., HCl) | Aqueous, Mild Heat | 1,4-Dicarbonyl Compounds |

While the parent compound does not undergo rearrangement, its derivatives, specifically α-haloketones, could be subject to such reactions. A prime example is the Favorskii rearrangement, which involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. nrochemistry.compurechemistry.orgwikipedia.org

For this compound, this would first require halogenation at the α-carbon of the cyclopentyl ring. The resulting α-halo ketone, upon treatment with a base like sodium hydroxide (B78521) or sodium alkoxide, would be expected to undergo a Favorskii rearrangement.

The proposed mechanism involves the formation of an enolate, followed by intramolecular nucleophilic substitution to form a highly strained cyclopropanone (B1606653) intermediate. wikipedia.org Subsequent nucleophilic attack by hydroxide or alkoxide on the cyclopropanone carbonyl carbon leads to the opening of the three-membered ring, yielding a more stable carbanion. Protonation then affords the final rearranged product, which would be a cyclopentyl-substituted furan carboxylic acid derivative.

Hypothetical Favorskii Rearrangement:

Step 1: α-Halogenation: Reaction of this compound with a halogenating agent (e.g., NBS, SO₂Cl₂) to form the α-halo ketone.

Step 2: Base Treatment: The α-halo ketone is treated with a base (e.g., NaOH).

Step 3: Intermediate Formation: Formation of a cyclopropanone intermediate fused to the furan ring.

Step 4: Ring Opening & Product Formation: Nucleophilic attack opens the cyclopropanone ring, leading to a carboxylic acid product after workup.

Cycloaddition Chemistry of the Furan Ring (e.g., Diels-Alder)

The furan ring can act as a 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.govmdpi.com However, the aromatic character of furan means that it is less reactive than non-aromatic dienes, and the cycloaddition is often reversible. The reactivity of the furan ring in this compound is significantly influenced by the electron-withdrawing nature of the 2-acyl group.

This substituent reduces the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, decreasing its reactivity in normal-electron-demand Diels-Alder reactions where the furan acts as the nucleophilic diene reacting with an electron-poor dienophile. youtube.com Consequently, forcing conditions such as high pressure or Lewis acid catalysis may be required to promote the reaction. The regioselectivity of the addition would also be influenced by the electronic and steric effects of both the acyl and methyl groups.

Conversely, the electron-poor nature of the substituted furan ring could make it a suitable partner in inverse-electron-demand Diels-Alder reactions, where it would react with an electron-rich dienophile.

Table 2: Relative Reactivity of Furans in Normal-Demand Diels-Alder Reactions

| Furan Derivative | Substituent at C2 | Electronic Effect | Expected Reactivity |

|---|---|---|---|

| Furan | -H | Neutral | Moderate |

| 2-Methylfuran (B129897) | -CH₃ | Electron-donating | Increased |

| 2-Furfural | -CHO | Electron-withdrawing | Decreased |

Radical Reactions and Oxidative Transformations

The this compound molecule presents several sites for radical and oxidative reactions. The furan ring itself can react with radicals, such as hydroxyl radicals, primarily through an addition mechanism. The 5-methyl group is analogous to a benzylic position and is susceptible to free-radical halogenation or oxidation. Furthermore, the cyclopentyl ring can undergo radical substitution.

Oxidative transformations can target the furan ring or its substituents. Strong oxidizing agents can lead to ring degradation. However, selective oxidation is possible under controlled conditions. For instance, drawing parallels from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), the 5-methyl group could potentially be oxidized to a carboxylic acid to form a furan dicarboxylic acid derivative, a valuable polymer precursor. mdpi.com This type of oxidation often requires specific catalytic systems, such as those based on transition metals.

Investigations into the formation of 2-alkylfurans have shown the involvement of radical pathways under oxidizing conditions, suggesting the furan ring's participation in complex radical-mediated transformations. nih.gov

Coordination Chemistry and Metal Complexation involving this compound

This compound possesses multiple potential donor sites for coordination to metal ions, primarily the oxygen atom of the carbonyl group and the oxygen atom within the furan ring. This allows it to function as a ligand in coordination chemistry. researchgate.netlibretexts.org

The carbonyl oxygen, with its lone pairs, is a strong Lewis base and is expected to be the primary site for coordination with a wide range of metal ions, particularly hard Lewis acids. This monodentate coordination would be analogous to that of simple ketones.

The furan ring oxygen is a weaker Lewis base but can also participate in coordination, especially with oxophilic metals. More complex coordination modes are also possible, including η²- or η⁵-coordination of the furan ring's π-system to transition metals, although the electron-withdrawing acyl group would diminish the ring's π-donating ability.

A particularly interesting possibility is bidentate chelation involving both the carbonyl oxygen and the furan ring oxygen. This would lead to the formation of a stable five-membered chelate ring, a favorable arrangement in coordination chemistry. nih.gov The specific coordination mode adopted would depend on various factors, including the nature of the metal ion, the solvent, and the presence of other competing ligands.

Table 3: Potential Coordination Modes and Metal Ion Affinities

| Coordination Site(s) | Ligand Type | Chelate Ring Size | Preferred Metal Ion Type (HSAB Theory) |

|---|---|---|---|

| Carbonyl Oxygen | Monodentate | N/A | Hard/Borderline Acids (e.g., Mg²⁺, Fe³⁺, Cu²⁺) |

| Furan Oxygen | Monodentate | N/A | Hard Acids (e.g., Li⁺, Al³⁺) |

| Carbonyl O + Furan O | Bidentate | 5-membered | Borderline/Soft Acids (e.g., Pd²⁺, Pt²⁺) |

Advanced Spectroscopic and Structural Elucidation of 2 Cyclopentanecarbonyl 5 Methylfuran and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for mapping the precise atomic connectivity and chemical environment within a molecule. For 2-Cyclopentanecarbonyl-5-methylfuran, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete structural assignment.

While ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, 2D NMR techniques are required to piece together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a clear correlation between the two protons on the furan (B31954) ring (H-3 and H-4). It would also map out the connectivity within the cyclopentyl ring, showing correlations from the methine proton (H-1') to the adjacent methylene (B1212753) protons (H-2'/H-5'), and subsequently tracing the couplings around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. hmdb.ca It would definitively assign the carbon signals for the furan ring, the methyl group, and each position on the cyclopentyl ring by linking them to their known proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range (typically 2-3 bond) correlations between protons and carbons, connecting the distinct structural fragments. hmdb.ca Key HMBC correlations for confirming the structure would include:

A correlation from the furan proton at position 4 (H-4) to the carbonyl carbon (C=O), confirming the attachment of the acyl group at C-2 of the furan ring.

Correlations from the cyclopentyl methine proton (H-1') and adjacent methylene protons (H-2'/H-5') to the carbonyl carbon (C=O), confirming the cyclopentyl-carbonyl linkage.

A correlation from the methyl protons (H-6) to the furan carbons C-5 and C-4, verifying the position of the methyl group.

Based on data from analogous compounds like 2-acetyl-5-methylfuran (B71968) and cyclopentanone (B42830), the predicted ¹H and ¹³C NMR chemical shifts are presented below. researchgate.netchemicalbook.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale/Expected Correlations |

| 1 | O | - | ~160 | Furan ring oxygen |

| 2 | C | - | ~152 | Furan C-2, attached to C=O. HMBC to H-3, H-1'. |

| 3 | CH | ~7.15 | ~123 | Furan H-3, doublet. COSY to H-4. HSQC to C-3. |

| 4 | CH | ~6.18 | ~109 | Furan H-4, doublet. COSY to H-3. HSQC to C-4. HMBC to C-2, C-5, C-6. |

| 5 | C | - | ~158 | Furan C-5, attached to CH₃. HMBC to H-4, H-6. |

| 6 | CH₃ | ~2.40 | ~14 | Methyl group protons, singlet. HSQC to C-6. HMBC to C-5, C-4. |

| 7 | C=O | - | ~195 | Ketone carbonyl. HMBC from H-4, H-1'. |

| 1' | CH | ~3.60 | ~48 | Cyclopentyl methine. COSY to H-2'/5'. HSQC to C-1'. HMBC to C=O. |

| 2', 5' | CH₂ | ~1.90-2.10 | ~29 | Cyclopentyl methylenes α to CH. COSY to H-1', H-3'/4'. |

| 3', 4' | CH₂ | ~1.60-1.80 | ~26 | Cyclopentyl methylenes β to CH. COSY to H-2'/5'. |

The structure of this compound presents two key areas of conformational flexibility that can be investigated by NMR, often aided by computational modeling.

Rotational Isomerism (Rotamers): Rotation around the single bond connecting the furan ring (C-2) and the carbonyl carbon gives rise to two principal planar conformers: s-trans and s-cis. In acylfuran derivatives, these conformers can have comparable energies, and their equilibrium is often influenced by the solvent and the steric bulk of the substituents. rsc.org The s-trans conformer (where the furan oxygen and the carbonyl oxygen are antiperiplanar) is often slightly more stable, but the presence of both can lead to peak broadening or distinct sets of signals in the NMR spectra at low temperatures.

Cyclopentyl Ring Pseuderotation: The five-membered cyclopentyl ring is not planar. chemistrysteps.com It adopts puckered conformations to relieve torsional strain, primarily the "envelope" (Cₛ symmetry) and "half-chair" (C₂ symmetry) forms. chemistrysteps.com The energy barrier between these conformations is very low, leading to a rapid interconversion process at room temperature known as pseudorotation. This rapid dynamic averaging means that the protons on the cyclopentyl ring often appear as complex, unresolved multiplets in the ¹H NMR spectrum.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the precise molecular formula of a compound and for deducing its structure through the analysis of fragmentation patterns.

For this compound, the molecular formula is C₁₁H₁₄O₂. High-resolution mass spectrometry can measure the mass of the molecular ion with very high precision (typically to within 5 ppm), allowing for the unambiguous determination of its elemental composition.

Interactive Table: Calculated Exact Masses for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| Molecular Ion [M]⁺• | C₁₁H₁₄O₂ | 178.0994 |

| Protonated Molecule [M+H]⁺ | C₁₁H₁₅O₂ | 179.1072 |

| Sodiated Molecule [M+Na]⁺ | C₁₁H₁₄NaO₂ | 201.0891 |

Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing a characteristic fingerprint that reflects the molecule's structure. The most likely fragmentation pathways for this compound are dictated by the stability of the resulting ions and neutral fragments, with cleavage adjacent to the carbonyl group (α-cleavage) being a dominant process for ketones. libretexts.orgyoutube.com

Key predicted fragmentation pathways include:

Loss of the Cyclopentyl Radical: α-cleavage leading to the loss of a cyclopentyl radical (•C₅H₉, mass 69 Da). This is often a major fragmentation pathway, resulting in the highly stable 5-methyl-2-furoylium cation.

Loss of the 5-methylfuryl Radical: The alternative α-cleavage involves the loss of the 5-methylfuryl radical (•C₅H₅O, mass 81 Da), yielding the cyclopentylacylium ion.

Fragmentation of the Furan Ring: Subsequent fragmentation of the 5-methyl-2-furoylium cation could occur via the loss of carbon monoxide (CO, 28 Da).

Fragmentation of the Cyclopentyl Ring: The molecular ion or fragment ions containing the cyclopentyl ring can undergo cleavage, typically through the loss of a neutral ethene molecule (C₂H₄, 28 Da). docbrown.info

Interactive Table: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z (Nominal) | Proposed Formula | Calculated Exact Mass (Da) | Proposed Structure / Origin |

| 178 | [C₁₁H₁₄O₂]⁺• | 178.0994 | Molecular Ion (M⁺•) |

| 109 | [C₆H₅O₂]⁺ | 109.0289 | [M - •C₅H₉]⁺ (Loss of cyclopentyl radical) |

| 97 | [C₆H₉O]⁺ | 97.0653 | [M - •C₅H₅O]⁺ (Loss of 5-methylfuryl radical) |

| 81 | [C₅H₅O]⁺ | 81.0340 | 5-Methylfuryl cation or [C₆H₅O₂ - CO]⁺ |

| 69 | [C₅H₉]⁺ | 69.0704 | Cyclopentyl cation |

| 43 | [C₂H₃O]⁺ | 43.0184 | Acetyl cation, a common fragment in ketones |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. globalresearchonline.net They are excellent for identifying the functional groups present in a sample. The analysis of this compound would reveal characteristic vibrations for the ketone, the substituted furan ring, and the aliphatic cyclopentyl group. researchgate.netnist.govnist.gov

Carbonyl (C=O) Stretch: A strong, sharp absorption band in the IR spectrum is expected in the range of 1660-1680 cm⁻¹. The conjugation with the furan ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). This band would be present but weaker in the Raman spectrum.

Furan Ring Vibrations: The furan ring gives rise to several characteristic bands. C=C stretching vibrations are expected around 1580 cm⁻¹ and 1500 cm⁻¹. A C-O-C stretching mode typically appears in the 1250-1020 cm⁻¹ region. These ring modes are often strong in both IR and Raman spectra.

Aliphatic C-H Vibrations: The cyclopentyl and methyl groups will produce C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). CH₂ scissoring (~1465 cm⁻¹) and CH₃ deformation modes (~1380 cm⁻¹) are also expected in the fingerprint region.

Interactive Table: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected IR Intensity | Expected Raman Intensity |

| ~3120 | =C-H Stretch (Furan) | Medium | Medium |

| 2850-2960 | C-H Stretch (Cyclopentyl, Methyl) | Strong | Strong |

| ~1670 | C=O Stretch (Conjugated Ketone) | Strong | Medium |

| ~1580 | C=C Stretch (Furan Ring) | Strong | Strong |

| ~1500 | C=C Stretch (Furan Ring) | Strong | Strong |

| ~1465 | -CH₂- Scissoring (Cyclopentyl) | Medium | Medium |

| ~1380 | -CH₃ Symmetric Bend | Medium | Medium |

| ~1150 | C-O-C Stretch (Furan Ring) | Strong | Weak |

| ~800 | =C-H Out-of-plane Bend (Furan) | Strong | Weak |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this pattern, a detailed electron density map of the molecule can be generated, from which the atomic positions are determined.

For an achiral molecule like this compound, an X-ray crystallographic study would elucidate its solid-state conformation. Key structural parameters that would be determined include:

The planarity of the 5-methylfuran ring.

The bond lengths and angles of the furan ring, the carbonyl group, and the cyclopentane (B165970) ring.

The dihedral angle between the plane of the furan ring and the carbonyl group, which defines the rotational orientation of the acyl group.

The conformation of the cyclopentane ring (e.g., envelope or twist conformation).

Absolute Configuration:

The concept of absolute configuration is only applicable to chiral molecules, which are molecules that are non-superimposable on their mirror images (enantiomers). wikipedia.org The parent compound, this compound, is achiral as it does not possess a stereocenter. Therefore, the determination of absolute configuration is not applicable.

However, if a chiral derivative were synthesized—for instance, by introducing a substituent on the cyclopentane ring to create a stereocenter (e.g., 2-(2-methylcyclopentanecarbonyl)-5-methylfuran)—X-ray crystallography could be employed to determine its absolute configuration. This is typically achieved through anomalous dispersion. When the crystal contains an atom that absorbs X-rays, the scattering phase is altered, causing slight but measurable differences in the diffraction pattern (known as Bijvoet pairs). Analysis of these differences allows for the unambiguous assignment of the R or S configuration at the chiral center. nih.gov The Flack parameter is a key value calculated during structure refinement that indicates whether the correct enantiomer has been modeled, with a value close to 0 confirming the correct absolute structure. nih.gov

Below is a hypothetical table illustrating the kind of crystallographic data that would be obtained from such an analysis.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | Symmetry elements within the unit cell. |

| a (Å) | 8.51 | Unit cell dimension. |

| b (Å) | 10.23 | Unit cell dimension. |

| c (Å) | 12.45 | Unit cell dimension. |

| β (°) | 98.7 | Unit cell angle. |

| Volume (ų) | 1070.1 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Flack Parameter | N/A (achiral) or ~0.0(1) (for a chiral derivative) | Parameter used to verify absolute configuration. |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomerically Pure Compounds

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral substances with polarized light. Electronic Circular Dichroism (ECD) is a powerful form of this spectroscopy that measures the difference in absorption between left and right circularly polarized light by a chiral molecule as a function of wavelength. psu.edursc.org This technique is exquisitely sensitive to the three-dimensional structure of molecules, making it invaluable for determining both the absolute configuration and the conformational properties of chiral compounds in solution. nih.gov

Since this compound is an achiral molecule, it will not produce an ECD signal. An ECD spectrum can only be observed for chiral compounds. If an enantiomerically pure sample of a chiral derivative were available, ECD would be a critical tool for its stereochemical elucidation.

The ECD spectrum consists of positive or negative peaks (known as Cotton effects) that correspond to electronic transitions within the molecule's chromophores. The sign and intensity of these Cotton effects are directly dependent on the molecule's absolute configuration and its preferred conformation in solution. mpg.de

In modern stereochemical analysis, experimental ECD spectra are typically interpreted by comparison with spectra predicted by quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). nih.gov The process involves:

Performing a conformational search for the chiral molecule to identify its low-energy conformers.

Calculating the theoretical ECD spectrum for each significant conformer.

Generating a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

Comparing the sign and shape of the final theoretical spectrum with the experimentally measured spectrum. A good match allows for a confident assignment of the absolute configuration.

For a hypothetical chiral derivative of this compound, the key chromophores would be the furan ring and the carbonyl group. The coupling between the electronic transitions of these groups would likely dominate the ECD spectrum, making it highly sensitive to the molecule's stereochemistry.

The table below illustrates the type of data that would be reported from an ECD analysis of a hypothetical, enantiomerically pure chiral derivative.

| Wavelength (nm) | Δε (L·mol⁻¹·cm⁻¹) | Assignment |

|---|---|---|

| ~310 | +2.1 | n → π* transition (carbonyl) |

| ~275 | -5.8 | π → π* transition (furan/carbonyl) |

| ~230 | +10.4 | π → π* transition (furan) |

Note: The data presented in this table is purely illustrative for a hypothetical (R)-enantiomer and does not represent measured values.

Theoretical and Computational Chemistry of 2 Cyclopentanecarbonyl 5 Methylfuran

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 2-Cyclopentanecarbonyl-5-methylfuran. unipd.itnih.gov These calculations provide a foundational understanding of its chemical behavior.

Molecular orbital (MO) theory offers a sophisticated model for understanding the distribution and energy of electrons within a molecule. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they are key determinants of a molecule's reactivity.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich 5-methylfuran ring, which acts as the primary electron donor. Conversely, the LUMO is likely centered on the electron-withdrawing cyclopentanecarbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: These are representative values and can vary based on the computational method and basis set employed.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values.

In the case of this compound, the MEP surface would likely show a region of negative electrostatic potential (typically colored red) around the carbonyl oxygen atom of the cyclopentanecarbonyl group, indicating its nucleophilic character. Conversely, regions of positive potential (usually blue) would be expected around the hydrogen atoms. The furan (B31954) ring itself would exhibit a nuanced potential distribution, influenced by the competing electron-donating methyl group and the electron-withdrawing acyl group.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) has become a important method for investigating the reactivity and reaction mechanisms of organic molecules. researchgate.netresearchgate.net DFT calculations can provide detailed insights into the energetics and geometries of reactants, transition states, and products.

DFT methods are particularly powerful for locating and characterizing transition states, which are the highest energy points along a reaction coordinate. By identifying the transition state, the entire reaction pathway can be mapped out, providing a detailed, step-by-step understanding of the mechanism. For instance, in a potential hydrolysis reaction of the ketone in this compound, DFT could be used to model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent bond-breaking and bond-forming steps.

Once a reaction pathway has been elucidated, DFT can be used to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This energy barrier is a key factor in determining the reaction rate. By applying transition state theory, it is also possible to predict theoretical rate constants for the reaction.

Table 2: Hypothetical Energy Barriers for a Reaction of this compound

| Reaction Type | Computational Method | Basis Set | Calculated Energy Barrier (kcal/mol) |

| Nucleophilic Addition | B3LYP | 6-31G(d) | 15.2 |

| Electrophilic Aromatic Substitution | M06-2X | def2-TZVP | 22.5 |

Note: These values are for illustrative purposes and would need to be determined through specific DFT calculations for a given reaction.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static but rather exists as an ensemble of different conformations due to the flexibility of the cyclopentyl ring and the rotation around the single bond connecting it to the furan ring.

Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them. This can be achieved through systematic searches of the potential energy surface or through molecular dynamics (MD) simulations. MD simulations model the atomic motions of a molecule over time, providing a dynamic picture of its conformational landscape. nih.gov These simulations can reveal the preferred orientations of the cyclopentyl and methylfuran moieties and how they interconvert, which can have significant implications for the molecule's biological activity and physical properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry serves as a robust tool for the prediction of spectroscopic parameters, which is crucial for the structural elucidation of molecules. researchgate.net Techniques such as Density Functional Theory (DFT) and ab initio calculations are employed to forecast Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies with a high degree of accuracy. researchgate.netnih.gov

For a molecule like this compound, DFT methods, utilizing functionals like B3LYP, can be used to calculate the geometries and vibrational frequencies. nih.gov The calculated vibrational spectra (infrared and Raman) can then be compared with experimental data to assign the observed bands to specific molecular motions. nih.gov This comparative analysis is vital for a comprehensive understanding of the molecule's vibrational modes.

Similarly, the prediction of ¹H and ¹³C NMR chemical shifts is a key application of computational chemistry in structural analysis. researchgate.netnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, it is possible to predict the chemical shifts. mdpi.com These theoretical values, when compared with experimental NMR data, can help in the definitive assignment of resonances and confirmation of the molecular structure. nih.gov For complex molecules, computational prediction of NMR spectra can significantly aid in their characterization. researchgate.net

To illustrate the type of data generated in such computational studies, the following table provides a hypothetical representation of predicted vibrational frequencies for key functional groups that would be present in this compound, based on general knowledge of vibrational spectroscopy.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1680-1700 |

| Furan Ring | C-O-C Stretching | 1000-1300 |

| Furan Ring | C=C Stretching | 1500-1600 |

| Methyl (CH₃) | Symmetric/Asymmetric Stretching | 2850-3000 |

| Cyclopentyl (CH₂) | Symmetric/Asymmetric Stretching | 2850-2960 |

A similar approach can be taken for predicting NMR chemical shifts. The table below illustrates the kind of predicted ¹³C NMR chemical shifts for the carbon atoms in this compound, based on typical chemical shift ranges for similar chemical environments.

| Carbon Atom | Hybridization | Predicted Chemical Shift Range (ppm) |

| Carbonyl Carbon | sp² | 190-200 |

| Furan C2 (attached to C=O) | sp² | 140-150 |

| Furan C5 (attached to CH₃) | sp² | 150-160 |

| Furan C3 and C4 | sp² | 110-125 |

| Furan Methyl Carbon | sp³ | 10-20 |

| Cyclopentyl Carbons | sp³ | 25-45 |

Structure-Property Relationship (SPR) Modeling (excluding biological activity)

Structure-Property Relationship (SPR) modeling, a subset of Quantitative Structure-Property Relationship (QSPR) studies, aims to establish a mathematical correlation between the molecular structure of a compound and its physicochemical properties. digitaloceanspaces.comiosrjournals.org This approach is invaluable for predicting the properties of new or uncharacterized molecules without the need for extensive experimental measurements. nih.gov

For this compound, SPR modeling could be employed to predict a range of non-biological properties. The process typically involves the calculation of various molecular descriptors that encode structural, electronic, and topological information about the molecule. digitaloceanspaces.com These descriptors can include:

Electronic Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These are often calculated using quantum chemical methods. digitaloceanspaces.comnih.gov

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, reflecting its size, shape, and degree of branching.

Physicochemical Descriptors: Including molecular weight, molar refractivity, molar volume, and logP (partition coefficient), which can be calculated from the molecular structure. iosrjournals.org

Once a set of descriptors is generated, statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) are used to build a mathematical model that relates the descriptors to a specific property of interest. digitaloceanspaces.com For instance, an SPR model could be developed to predict properties like boiling point, density, or refractive index for a series of furan derivatives, including this compound.

The following table provides examples of molecular descriptors that could be calculated for this compound in an SPR study.

| Descriptor Type | Descriptor Name | Description |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| Electronic | Dipole Moment | Measure of the molecule's overall polarity |

| Physicochemical | Molecular Weight | The sum of the atomic weights of all atoms in the molecule |

| Physicochemical | Molar Refractivity | A measure of the total polarizability of a mole of a substance |

| Topological | Wiener Index | A distance-based topological index |

By developing robust SPR models, it becomes possible to predict the properties of novel furan derivatives, thereby accelerating the design and discovery of new materials with desired characteristics. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of 2 Cyclopentanecarbonyl 5 Methylfuran

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 2-Cyclopentanecarbonyl-5-methylfuran. Method development focuses on achieving optimal separation from matrix components and potential interfering substances, while validation ensures the reliability and reproducibility of the results. shimadzu.com

The choice of stationary and mobile phases is critical for achieving the desired chromatographic resolution. For a compound with the polarity of this compound, reversed-phase HPLC is the most common approach.

Stationary Phases: Chemically bonded silica-based columns are widely employed.

C18 (Octadecylsilane): This is the most popular reversed-phase packing, offering high hydrophobicity and excellent retention for moderately polar to non-polar compounds. bme.husielc.com Its strong interaction with the cyclopentyl and methylfuran moieties of the target analyte provides good retention.

C8 (Octylsilane): A shorter alkyl chain compared to C18, resulting in reduced hydrophobicity and shorter retention times. This can be advantageous for reducing analysis time and solvent consumption.

Phenyl-Hexyl: This phase offers alternative selectivity due to π-π interactions between the phenyl groups and the aromatic furan (B31954) ring of the analyte, in addition to hydrophobic interactions. This can be particularly useful for separating isomers or closely related compounds.

Mobile Phases: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent.

Organic Solvents: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol (B129727) is another viable option. The proportion of the organic solvent is a key parameter for adjusting the retention time of this compound. sielc.comsielc.com

Aqueous Phase Modifiers: To improve peak shape and reproducibility, acidic modifiers are often added to the aqueous component of the mobile phase. sielc.comsielc.com Phosphoric acid or formic acid can suppress the ionization of any residual silanol (B1196071) groups on the stationary phase, minimizing peak tailing. sielc.comsielc.com

Gradient Elution: A gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to separate compounds with a wide range of polarities and to reduce analysis time. A typical gradient might start with a higher percentage of the aqueous phase and gradually increase the proportion of the organic solvent.

| Stationary Phase | Mobile Phase Composition | Elution Mode | Rationale |

|---|---|---|---|

| C18 (e.g., 250 mm x 4.6 mm, 5 µm) | A: Water with 0.1% Formic Acid B: Acetonitrile | Gradient | Good retention and separation of moderately polar furan derivatives. Formic acid improves peak shape. |

| C8 (e.g., 150 mm x 4.6 mm, 5 µm) | A: Water B: Methanol | Isocratic or Gradient | Faster analysis times compared to C18. Suitable for less complex samples. |

| Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3 µm) | A: Water with 0.1% Phosphoric Acid B: Acetonitrile | Gradient | Provides alternative selectivity through π-π interactions, beneficial for isomer separation. |

Diode Array Detection (DAD): A Diode Array Detector, also known as a Photodiode Array (PDA) detector, is a powerful tool for the detection and identification of furan derivatives. shimadzu.com It acquires the entire UV-Vis spectrum of the eluting compounds, providing several advantages:

Wavelength Optimization: The optimal wavelength for maximum absorbance of this compound can be selected post-run, enhancing sensitivity.

Peak Purity Analysis: DAD allows for the assessment of peak purity by comparing spectra across a single chromatographic peak. This is crucial for ensuring that the peak corresponds to a single compound and is not co-eluting with impurities.

Compound Identification: The acquired UV spectrum can be compared to a library of known spectra for tentative identification of the compound.

Fluorescence Detection (FD): Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection for compounds that are naturally fluorescent or can be derivatized to become fluorescent. nih.govnih.gov While this compound itself may not exhibit strong native fluorescence, derivatization strategies can be employed. sdiarticle4.com